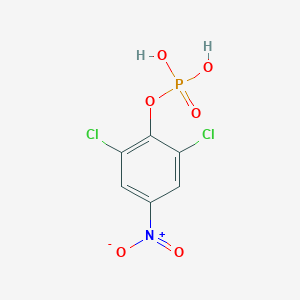

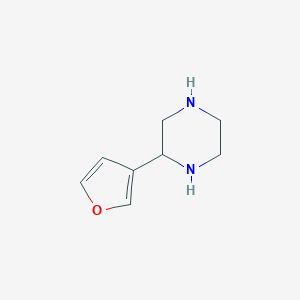

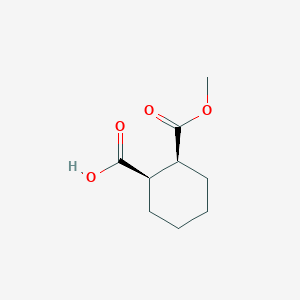

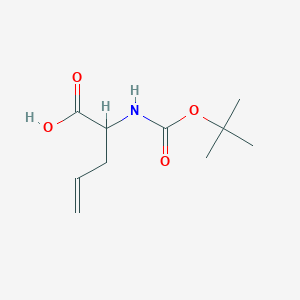

![molecular formula C24H14 B048583 苯并[b]芘 CAS No. 197-70-6](/img/structure/B48583.png)

苯并[b]芘

描述

Synthesis Analysis

The synthesis of PAHs like Benzo[b]perylene often involves strategic organic reactions that allow for the formation of its complex structure. While the direct synthesis of Benzo[b]perylene was not detailed in the available literature, the principles of aromatic chemistry, including Friedel-Crafts reactions and radical-mediated processes, play critical roles in constructing such molecules (Wang Zhong-we, 2014). These methods underscore the chemical ingenuity required to synthesize complex PAHs.

Molecular Structure Analysis

The molecular structure of Benzo[b]perylene, characterized by fused benzene rings, underpins its chemical behavior and interactions. Although specific insights into Benzo[b]perylene's molecular structure analysis were not directly found, the study of similar aromatic compounds reveals the importance of π-π interactions, molecular symmetry, and electronic distribution in defining the properties and reactivity of PAHs (Rossi et al., 2014).

Chemical Reactions and Properties

Benzo[b]perylene's chemical reactions and properties are influenced by its aromatic structure, allowing for electrophilic substitution reactions and interactions with various chemical species. The literature on similar PAHs and aromatic compounds highlights the role of structure in determining reactivity, such as through the palladium-catalyzed C–H arylation, which is a method that could potentially be applied to modify Benzo[b]perylene and other PAHs for various purposes (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of Benzo[b]perylene, including its melting point, solubility, and stability, are essential for understanding its behavior in different environments and applications. These properties are generally characteristic of PAHs and are critical for their identification, extraction, and analysis in environmental and laboratory settings. The review of PAHs in environmental matrices provides context on how these compounds, including Benzo[b]perylene, persist and interact in nature (Venkatesan, 1988).

Chemical Properties Analysis

The chemical properties of Benzo[b]perylene, such as its reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for its interactions and transformations in chemical and environmental processes. Studies on the reactivity and transformations of PAHs provide insights into the pathways through which compounds like Benzo[b]perylene may undergo degradation, activation, or modification in various settings (Subrahmanyam et al., 1991).

科学研究应用

木材降解真菌示踪剂和古代野火指标:苯并[a]芘和苯并[b]芘的浓度随着热成熟迅速下降。这限制了它们作为木材降解真菌的示踪剂和古代火灾指标在年代较老的沉积岩中的使用 (Marynowski, Smolarek, & Hautevelle, 2015)。

染料敏化太阳能电池:具有苯并[e]吲哚结构的近红外吸收苯并染料,与苯并[b]芘相关,显示出在染料敏化太阳能电池中的潜力。然而,它们的转换效率较低,可能是由于它们强烈的电子吸引性 (Jin et al., 2008)。

光电子器件和光伏:烷基和芳基取代的苯[ghi]苯并三咪唑,与苯并[b]芘在结构上相关,表现出强烈的电子受体性质。这表明在光电子器件和光伏中有潜在应用 (Viswanath et al., 2016)。

荧光探针用于胶束形成:苯[ghi]苯并,类似于苯并[b]芘,作为一种有效的比例荧光探针,用于监测水性介质中微环境变化和胶束形成,相比于芘,提供了清晰的临界胶束浓度(CMC)值和热稳定性 (Hussain et al., 2018)。

天体化学意义:苯[ghi]苯并在稀有气体基质中嵌入时呈现出红色的尖锐磷光,这可能具有天体化学意义 (Chillier et al., 2001)。

寡席碳纳米管的选择性生长:苯亚甲基诱导的二烯基环加成反应到芳香烃中,包括苯并[b]芘,可以导致均匀直径寡席碳纳米管的选择性无溶剂生长 (Fort & Scott, 2011)。

细胞毒性和基因毒性效应:暴露于苯[ghi]苯并可能对人类支气管细胞产生细胞毒性和基因毒性效应,即使在康复后仍会持续损害,突显了其潜在的健康风险 (Castro-Gálvez et al., 2019)。

DNA结合能力:苯[ghi]苯并在体内和体外具有显著的DNA结合能力,这可能解释了它在不同研究环境中的生物活性变化 (Hughes & Phillips, 1993)。

安全和危害

未来方向

属性

IUPAC Name |

hexacyclo[11.9.1.114,18.03,8.09,23.022,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18(24),19,21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-9-17-16(6-1)14-22-21-11-4-8-15-7-3-10-19(23(15)21)20-13-5-12-18(17)24(20)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDAAYMFPFYGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC=C6)C4=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075196 | |

| Record name | Benzo[b]perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]perylene | |

CAS RN |

197-70-6 | |

| Record name | Benzo[b]perylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

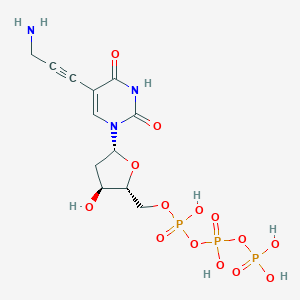

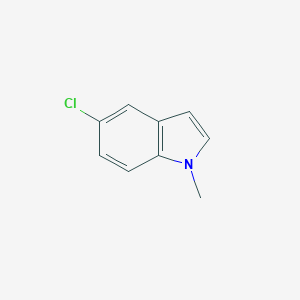

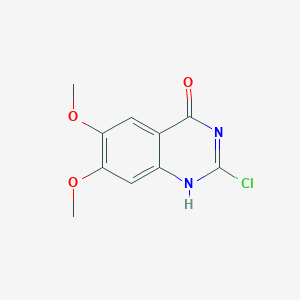

![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)